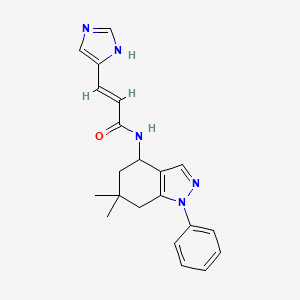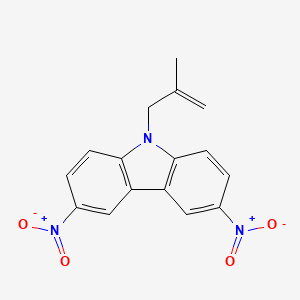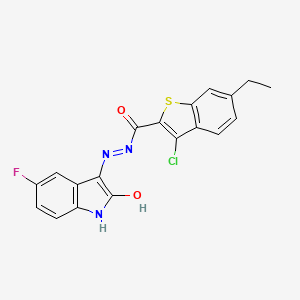![molecular formula C19H24N4O2 B5958986 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B5958986.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a methyl group, and a prop-2-en-1-yl group attached to a pyrimidinone core. Its structural complexity and functional groups make it a candidate for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a 2-methoxyphenyl group through nucleophilic substitution reactions.
Formation of Pyrimidinone Core: The substituted piperazine is then reacted with appropriate reagents to form the pyrimidinone core.
Introduction of Methyl and Prop-2-en-1-yl Groups:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Addition: The prop-2-en-1-yl group allows for addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions.
Applications De Recherche Scientifique
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as receptors or enzymes, making it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in targeting specific receptors or pathways involved in diseases.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and cellular responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one include:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha-adrenergic antagonist used to manage hypertension.
Compared to these compounds, this compound may offer unique interactions and effects due to its distinct structural features, such as the pyrimidinone core and the specific substitution pattern.
Propriétés
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-7-15-14(2)20-19(21-18(15)24)23-12-10-22(11-13-23)16-8-5-6-9-17(16)25-3/h4-6,8-9H,1,7,10-13H2,2-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYIURGUFPBBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5958909.png)

![1-(cyclopropylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B5958915.png)
![1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B5958924.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5958933.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5958942.png)
![ethyl 1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5958953.png)
![2-(allylsulfonyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5958954.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5958979.png)
![N-cyclobutyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B5958987.png)
![4-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B5958998.png)
![4-(4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5959002.png)
